Tetraethyl orthocarbonate

Descripción general

Descripción

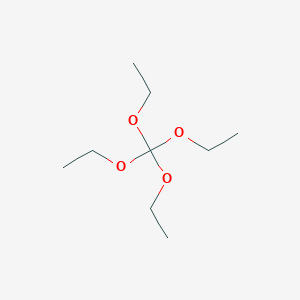

Tetraethyl orthocarbonate (TEOC, CAS 78-09-1) is an orthoester with the molecular formula C₉H₂₀O₄ and a molar mass of 192.25 g/mol . Structurally, it consists of a central carbon atom bonded to four ethoxy groups (C(OCH₂CH₃)₄), derived from the hypothetical orthocarbonic acid (C(OH)₄) . TEOC is a colorless liquid with a boiling point of 159.5°C, density of 0.948 g/cm³, and is classified as a flammable liquid (UN 3272, Hazard Class 3) .

Mecanismo De Acción

The mechanism by which tetraethoxymethane exerts its effects is primarily through its reactivity with various nucleophiles. The ethoxy groups can be displaced by nucleophiles such as amines, enol ethers, and sulfonamides, leading to the formation of spiro compounds . The molecular targets and pathways involved are related to its ability to act as an alkylating agent.

Comparación Con Compuestos Similares

Comparison with Similar Orthoesters

Structural and Nomenclature Differences

Orthoesters are derivatives of hypothetical ortho acids. TEOC belongs to the orthocarbonate subclass, differing from other orthoesters in substituent groups and central atoms:

| Compound | Formula | Central Atom | Substituents | Example Structure |

|---|---|---|---|---|

| Tetraethyl orthocarbonate | C(OCH₂CH₃)₄ | Carbon | Ethoxy | Orthocarbonic acid ester |

| Trimethyl orthoacetate | CH₃C(OCH₃)₃ | Carbon | Methoxy | Orthoacetic acid ester |

| Tetramethyl orthocarbonate | C(OCH₃)₄ | Carbon | Methoxy | Orthocarbonic acid ester |

| Triethyl orthoformate | HC(OCH₂CH₃)₃ | Carbon | Ethoxy | Orthoformic acid ester |

Note: TEOC and Tetramethyl orthocarbonate share the same central carbon but differ in substituent size, impacting physical properties and reactivity .

Physical and Chemical Properties

Key Observations :

- TEOC’s higher boiling point compared to Triethyl orthoformate makes it suitable for high-temperature processes like perovskite film fabrication .

- The larger ethoxy groups in TEOC reduce volatility compared to methyl-substituted orthoesters.

Unique Risks :

- TEOC’s higher molecular weight may reduce vapor pressure, slightly lowering inhalation risks compared to smaller orthoesters.

Advantages of TEOC :

Actividad Biológica

Tetraethyl orthocarbonate (TEOC), a chemical compound with the formula , has garnered attention in various fields due to its unique properties and biological activities. This article explores the synthesis, properties, and biological applications of TEOC, supported by relevant research findings and data.

This compound is synthesized primarily through the ethylation of orthocarbonic acid, which is unstable in its free state. The compound is a colorless liquid with a fruity aroma and low viscosity, making it suitable for various applications in organic chemistry and polymer science .

2. Synthesis Methods

Several methods exist for synthesizing TEOC, each with varying yields and purity levels. Notable synthesis routes include:

- From Trichloronitromethane : This method typically yields between 46-58% but can be improved to 85% using trichloroacetonitrile as a starting material .

- Using Sodium Ethoxide : A more recent method involves reacting sodium ethoxide with carbon disulfide and other reagents under controlled conditions .

3. Properties of this compound

TEOC exhibits several important physical and chemical properties:

- Molecular Weight : 192.25 g/mol

- Boiling Point : Approximately 130 °C

- Solubility : Soluble in organic solvents but unstable against strong acids and bases .

4.1 Decomposition Studies

Research has shown that TEOC decomposes under thermal conditions, producing diethyl carbonate (DEC), ethylene, and ethanol as byproducts . The decomposition mechanism is significant for understanding its stability and potential biological interactions.

4.2 Polymerization Applications

TEOC is utilized in the synthesis of crosslinked polyorthocarbonates, which have been studied for their solvent absorption capabilities. These polymers are created by the condensation of TEOC with hydroxyl functional monomers, yielding materials that can absorb organic solvents effectively .

Table 1: Properties of Crosslinked Polyorthocarbonates

| Property | Value |

|---|---|

| Swelling Capacity | High |

| Absorption Rate | Fast |

| Solvent Types | Tetrahydrofuran, Dichloromethane |

| Characterization Techniques | FTIR, NMR, TGA |

5.1 Environmental Applications

A study demonstrated the use of crosslinked polyorthocarbonates derived from TEOC for the removal of organic solvents from contaminated environments. The polymers showed significant absorption capacity, which suggests potential applications in environmental remediation .

5.2 Drug Development

TEOC serves as an intermediate in the synthesis of pharmaceutical compounds, such as antihypertensive drugs like candesartan. This highlights its relevance in medicinal chemistry and drug formulation processes .

6. Conclusion

This compound is a versatile compound with significant biological activity primarily through its role in polymer chemistry and environmental applications. Its decomposition products and ability to form effective solvent-absorbing polymers make it a valuable substance in both industrial and research settings.

Further research into its biological interactions and potential therapeutic applications could enhance its utility across various scientific disciplines.

Aplicaciones Científicas De Investigación

Organic Synthesis

Reagent in Organic Chemistry

TEOC serves as a crucial reagent for synthesizing various organic compounds. It is particularly effective in the protection of functional groups such as alcohols, amines, and carboxylic acids. This protective capability allows for selective reactions in multi-step syntheses.

Synthesis of Esters and Ethers

TEOC is employed in the formation of esters and ethers through transesterification reactions. Its ability to provide ethoxy groups makes it a preferred choice for creating complex molecular architectures.

Polymer Production

Crosslinking Agent

TEOC is extensively used as a crosslinking agent in the synthesis of polyorthocarbonates. Research indicates that crosslinked polyorthocarbonates synthesized from TEOC exhibit high solvent absorption capacities, making them suitable for environmental applications such as organic solvent recovery .

Polymer Characteristics

The synthesized polymers are characterized by techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Thermogravimetric Analysis (TGA). These studies reveal that the polymers possess excellent thermal stability and fast solvent uptake abilities, which are critical for their application in solvent remediation .

Materials Science

Silica-Based Materials

In materials science, TEOC is utilized as a precursor for silica-based materials through sol-gel processes. These materials are integral in the production of coatings, thin films, and nanoparticles used across optics, electronics, and biomedical fields .

Enhancing Mechanical Properties

TEOC enhances the mechanical properties of glass and ceramics when added to their mixtures. This application improves hardness and thermal shock resistance, making these materials more durable for various industrial uses .

Environmental Applications

Organic Solvent Absorption

Crosslinked polyorthocarbonates derived from TEOC have been investigated for their ability to absorb organic solvents from contaminated environments. Studies show that these polymers can effectively remove solvents like tetrahydrofuran and dichloromethane from water systems .

Pharmaceutical Applications

Synthesis of Bioactive Compounds

TEOC has been applied in the synthesis of pharmaceutical compounds, including chemokine receptor-5 inhibitors against HIV-1. Its role as a reagent facilitates the development of novel therapeutic agents .

Data Tables

| Application Area | Specific Use | Key Properties/Benefits |

|---|---|---|

| Organic Synthesis | Protection of functional groups | Selectivity in multi-step reactions |

| Polymer Production | Crosslinking agent for polyorthocarbonates | High solvent absorption capacity |

| Materials Science | Precursor for silica-based materials | Enhanced mechanical properties |

| Environmental Applications | Absorption of organic solvents | Effective removal from contaminated environments |

| Pharmaceutical Applications | Synthesis of bioactive compounds | Facilitates development of therapeutic agents |

Case Studies

-

Crosslinked Polyorthocarbonates for Solvent Recovery

A study demonstrated that crosslinked polyorthocarbonates synthesized from TEOC exhibited rapid solvent uptake capabilities, making them effective for recovering organic solvents from industrial waste streams . -

Silica Nanoparticle Synthesis via Sol-Gel Process

Research highlighted the use of TEOC in producing silica nanoparticles through sol-gel methods, showcasing its versatility in creating materials with applications in electronics and optics . -

Pharmaceutical Development Using TEOC

The synthesis of chemokine receptor-5 inhibitors involved TEOC as a key reagent, illustrating its importance in developing new drugs targeting viral infections .

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for tetraethyl orthocarbonate, and how are reaction conditions optimized?

this compound is typically synthesized via nucleophilic substitution reactions involving chloroform and ethanol in the presence of a base (e.g., sodium ethoxide). Key parameters include stoichiometric ratios (e.g., 1:4 molar ratio of chloroform to ethanol), temperature control (reflux at ~70–80°C), and anhydrous conditions to prevent hydrolysis. Post-synthesis purification involves fractional distillation under reduced pressure to isolate the product (boiling point: ~159°C). Characterization via H NMR (δ 1.2–1.4 ppm for ethyl groups) and GC-MS ensures purity .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Essential methods include:

- NMR Spectroscopy : C NMR identifies the central carbon (δ ~95–100 ppm) and ethoxy groups (δ ~60–70 ppm).

- Infrared Spectroscopy : Strong C-O-C stretching vibrations at ~1100 cm.

- Gas Chromatography (GC) : Retention time comparison against commercial standards confirms purity (>97%).

- Elemental Analysis : Matches theoretical values for C (56.23%), H (10.48%), and O (33.29%) .

Q. How should this compound be stored to maintain stability, and what are its incompatibilities?

Store in amber glass containers under inert gas (argon/nitrogen) at 2–8°C. Avoid exposure to moisture, strong acids (risk of hydrolysis), and oxidizing agents (risk of exothermic decomposition). Monitor for discoloration or precipitate formation, indicating degradation .

Advanced Research Questions

Q. How does the orthocarbonate group direct β-selectivity in glycosylation reactions, and what role do weakly coordinating anions play?

In β-rhamnosylation and β-mannosylation, the 2,3-orthocarbonate group acts as a transient protecting group, sterically shielding the α-face of the carbohydrate. Weakly coordinating anions (e.g., BARF or carborane anions) stabilize cationic intermediates, enhancing β-selectivity. The 4-O-acyl group further directs stereochemistry via electronic effects. Post-reaction, the orthocarbonate is cleaved using 1,3-propanediol/BF-EtO, yielding the desired β-glycoside .

Q. What experimental strategies resolve contradictions in reaction yields when using this compound in spiroorthocarbonate polymerization?

Contradictions often arise from competing ring-opening mechanisms (anionic vs. cationic). To address this:

- Mechanistic Probes : Use radical inhibitors (e.g., TEMPO) to confirm/rule out radical pathways.

- Kinetic Studies : Monitor reaction progress via in situ FTIR to identify rate-determining steps.

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict regioselectivity in ring-opening events .

Q. How can computational methods model the reactivity of this compound in complex multi-step syntheses?

Molecular dynamics (MD) simulations (e.g., GROMACS) assess solvent effects on hydrolysis rates. Density Functional Theory (DFT) evaluates transition states in esterification or transesterification steps. For example, B3LYP/6-31G(d) level calculations reveal activation barriers for orthocarbonate cleavage, guiding solvent selection (e.g., toluene vs. THF) .

Q. What methodologies validate the role of this compound in reducing polymerization shrinkage in epoxy-resin composites?

Propiedades

IUPAC Name |

triethoxymethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O4/c1-5-10-9(11-6-2,12-7-3)13-8-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLNAJYDRSIKJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1075278 | |

| Record name | Ethane, 1,1',1'',1'''-[methanetetrayltetrakis(oxy)]tetrakis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78-09-1 | |

| Record name | Tetraethyl orthocarbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethyl orthocarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraethyl orthocarbonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, 1,1',1'',1'''-[methanetetrayltetrakis(oxy)]tetrakis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethyl orthocarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAETHYL ORTHOCARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2P2570012 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.